molecular formula C8H3F2NO2 B15070755 4,5-Difluoroindoline-2,3-dione

4,5-Difluoroindoline-2,3-dione

Cat. No.: B15070755
M. Wt: 183.11 g/mol
InChI Key: HMPAWOKKWPVDTA-UHFFFAOYSA-N
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Description

4,5-Difluoroindoline-2,3-dione is a fluorinated organic compound that serves as a versatile synthon and building block in medicinal chemistry and materials science research. The incorporation of fluorine atoms at the 4 and 5 positions of the indoline ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for developing new active compounds. Researchers utilize such fluorinated isatin derivatives in the synthesis of more complex heterocyclic systems. The presence of the 2,3-dione moiety provides reactive sites for condensation and nucleophilic addition reactions, allowing for the construction of diverse chemical libraries. Fluorine atoms are known to lower the energy levels of molecular orbitals, which can be a critical strategy for optimizing the properties of organic semiconductors and other functional materials. As a research chemical, this compound is for use in laboratory studies only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3F2NO2

Molecular Weight

183.11 g/mol

IUPAC Name

4,5-difluoro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3F2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)

InChI Key

HMPAWOKKWPVDTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)F)F

Origin of Product

United States

Synthetic Methodologies for 4,5 Difluoroindoline 2,3 Dione and Analogous Structures

Classical Approaches to Indoline-2,3-dione Synthesis

A prominent and widely utilized method for synthesizing isatins is the Sandmeyer isatin (B1672199) synthesis, which proceeds through an isonitrosoacetanilide intermediate. nih.govirapa.org This multi-step process has proven effective for a variety of aniline (B41778) derivatives. irapa.org

The initial step in the Sandmeyer synthesis involves the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. irapa.orgdergipark.org.tr This condensation reaction, typically carried out in an aqueous solution of sodium sulfate, yields an isonitrosoacetanilide. irapa.orgchemicalbook.com The reaction is believed to proceed through the formation of a glyoxamide intermediate, which then reacts with hydroxylamine to form the oximinoacetanilide. nih.gov For instance, the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride produces isonitrosoacetanilide, a key precursor to isatin. irapa.orgdergipark.org.tr This method is particularly effective for anilines bearing electron-withdrawing groups. irapa.org

Table 1: Reagents and Conditions for Isonitrosoacetanilide Synthesis
Starting MaterialReagentsSolvent SystemKey IntermediateRef.
AnilineChloral hydrate, Hydroxylamine hydrochlorideAqueous Sodium SulfateIsonitrosoacetanilide irapa.orgchemicalbook.com
Substituted AnilinesChloral hydrate, Hydroxylamine hydrochlorideAqueous Sodium SulfateSubstituted Isonitrosoacetanilides dergipark.org.trijapbc.com

The subsequent and final step in the Sandmeyer synthesis is the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to form the indoline-2,3-dione ring. nih.govirapa.org Concentrated sulfuric acid is the most commonly employed acid for this transformation, with the reaction mixture typically heated to facilitate ring closure. nih.govirapa.org The mechanism is thought to involve dehydration of the oxime to form a reactive α-acylnitrile intermediate, which then undergoes intramolecular cyclization. nih.gov This cyclization has been successfully applied to a range of substituted isonitrosoacetanilides to produce the corresponding isatins in good yields, often exceeding 75%. dergipark.org.trijcrt.org

While the classical Sandmeyer route is robust, its efficiency can be diminished when dealing with anilines that have increased lipophilicity or poor solubility in the aqueous reaction medium. nih.gov To address these limitations, several optimization strategies have been developed. The use of co-solvents, such as ethanol, has been shown to improve the yield for certain substrates. nih.gov For highly lipophilic oximinoacetanilide analogs that exhibit poor solubility and incomplete cyclization in sulfuric acid, methanesulfonic acid has proven to be a superior reaction medium, leading to improved yields of the corresponding isatins. nih.gov

The Martinet synthesis offers an alternative pathway to indoline-2,3-diones. This method involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid, such as ethyl or methyl oxomalonate (B1226002), in the absence of oxygen to form a dioxindole. wikipedia.org The reaction is typically carried out in the presence of an acid. ijcrt.org The resulting dioxindole can then be oxidized to the corresponding isatin. wikipedia.org The mechanism involves an initial attack of the aniline's amino group on the carbonyl of the oxomalonate ester, followed by cyclization and subsequent isomerization to restore aromaticity. wikipedia.org This method is particularly useful for preparing oxindole (B195798) derivatives, which are valuable precursors to a wide range of biologically active compounds. wikipedia.org

Cyclization of Isonitroacetanilides

Targeted Synthesis of Difluorinated Indoline-2,3-diones

The synthesis of specifically fluorinated indoline-2,3-diones, such as 4,5-difluoroindoline-2,3-dione, often requires tailored approaches. One documented synthetic route to this compound starts from 3,4-difluoroaniline. chemicalbook.com While specific details of the multi-step synthesis are proprietary, the starting material highlights a targeted approach beginning with a pre-fluorinated aniline. This strategy ensures the precise placement of the fluorine atoms on the benzene (B151609) ring of the final indoline-2,3-dione structure. The synthesis of other fluorinated isatins, such as 5-fluoroindoline-2,3-dione, has also been reported. bldpharm.com

Halogenation Strategies on Precursor Substrates

The introduction of fluorine onto the indole (B1671886) nucleus is a critical step in the synthesis of fluorinated isatins. This is often achieved by halogenating a pre-existing indole or a suitable precursor molecule.

Direct Electrophilic Fluorination Approaches

Direct electrophilic fluorination is a primary strategy for introducing fluorine atoms onto electron-rich aromatic and heterocyclic rings, such as the indole core. This approach involves the reaction of an indole precursor with a source of electrophilic fluorine ("F+"). Commonly used reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4).

The mechanism of electrophilic fluorination on an indole typically begins with the attack of the electron-rich C3 position of the indole ring on the electrophilic fluorine reagent. Depending on the reaction conditions and the substitution pattern of the indole substrate, a variety of fluorinated products can be obtained. For instance, the electrophilic fluorination of indoles can lead directly to 3,3-difluoro-2-oxindoles in moderate yields. nih.gov This transformation is thought to proceed through initial fluorination at the C3 position, followed by a second fluorination and subsequent oxidation. nih.gov The choice of solvent and the presence of additives can influence the reaction's outcome; for example, using ionic liquids as solvents for reactions with Selectfluor has been explored to enhance chemoselectivity and yield. mdpi.com

Tandem Halogenation and Cyclization Sequences

Tandem or cascade reactions offer an efficient route to complex molecules by forming multiple chemical bonds in a single synthetic operation. In the context of halogenated indoline-2,3-diones, a tandem sequence might involve a halogenation event that initiates a cyclization cascade to form the heterocyclic ring system.

A relevant example is the cascade oxidative cyclization/halogenation of 2-alkenylanilines. nih.gov In this type of reaction, a reagent like phenyliodine(III) diacetate (PIDA) is used as an oxidant in the presence of a halogen source such as lithium bromide (LiBr) or potassium iodide (KI). nih.gov The process is believed to involve the formation of a reactive halogenating species in situ, which reacts with the alkene moiety. This is followed by an intramolecular cyclization, where the aniline nitrogen attacks the activated alkene, leading to the formation of the indoline (B122111) ring and the concomitant installation of a halogen atom at the 3-position. nih.gov While this specific example leads to 3-haloindoles, the principle demonstrates how halogenation and cyclization can be coupled to efficiently construct the core heterocyclic structure from acyclic precursors.

Another strategy involves tandem sequences that begin with reduction, followed by condensation, fragmentation, and cyclization to generate 2,3-disubstituted indoles from precursors like 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione. mdpi.com Such multi-step, one-pot processes highlight the elegance and efficiency of tandem reactions in modern heterocyclic synthesis.

Specific Synthetic Routes for Fluorinated Isomers (e.g., 4,7-Difluoroindoline-2,3-dione)

The synthesis of specific isomers of difluorinated indoline-2,3-diones relies on the selection of appropriately substituted starting materials and the careful control of reaction conditions to ensure the desired regiochemical outcome.

General Procedures Utilizing Substituted Anilines as Starting Materials

The most established and versatile methods for synthesizing isatins, including their fluorinated derivatives, begin with substituted anilines. The Sandmeyer isatin synthesis and the Stolle synthesis are two classical and widely used procedures.

The Sandmeyer Isatin Synthesis: This method is a robust technique for preparing isatins from anilines. nih.govsynarchive.com The process involves the reaction of an aniline with chloral hydrate and a hydroxylamine salt in an aqueous solution to form an isonitrosoacetanilide intermediate. nih.govbiomedres.us This intermediate is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final isatin. synarchive.combiomedres.us

For the synthesis of This compound , the logical precursor is 3,4-difluoroaniline . chemicalbook.com The reaction proceeds as described above, where the cyclization of the N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide intermediate in sulfuric acid results in the formation of the desired product. It is important to note that, based on IUPAC nomenclature rules for indole systems, the product of this reaction is systematically named 5,6-difluoro-1H-indole-2,3-dione. google.com However, the target compound is often referred to by the position of the fluorine atoms on the starting aniline.

Similarly, the synthesis of the isomer 4,7-Difluoroindoline-2,3-dione would be achieved starting from 2,5-difluoroaniline using the same Sandmeyer methodology.

The Stolle Synthesis: An alternative to the Sandmeyer method, the Stolle synthesis involves the condensation of an aniline with oxalyl chloride to form an N-aryl-2-chloro-2-oxoacetamide intermediate. chemicalbook.com This intermediate is then cyclized, typically using a Lewis acid catalyst like aluminum chloride, to afford the indoline-2,3-dione. researchgate.net This method is particularly useful for producing N-substituted isatins. chemicalbook.com

Table 1: Classical Syntheses of Isatins from Substituted Anilines
Synthesis NameStarting MaterialKey ReagentsIntermediateFinal Product ClassReference
Sandmeyer Isatin SynthesisAniline1. Chloral hydrate, Hydroxylamine HCl 2. H₂SO₄IsonitrosoacetanilideIsatin synarchive.combiomedres.us
Stolle SynthesisAniline1. Oxalyl chloride 2. AlCl₃ (Lewis Acid)ChlorooxalylanilideIsatin chemicalbook.comresearchgate.net
Control of Reaction Conditions for Regioselectivity (e.g., Temperature Effects)

Achieving regioselectivity—the preferential formation of one constitutional isomer over another—is a central challenge in organic synthesis. In the synthesis of substituted isatins and their subsequent reactions, the control of reaction parameters such as temperature, solvent, and catalyst is crucial for directing the outcome.

For example, chemodivergent synthesis aims to produce multiple, distinct products from the same set of starting materials simply by varying the reaction conditions. organic-chemistry.org A notable study demonstrated that the reaction of o-vinylaniline with N-substituted isatins, catalyzed by iron(III) chloride, could be switched to yield two entirely different products based on temperature. organic-chemistry.org This highlights the profound influence that temperature can have on reaction pathways, likely by favoring a kinetically or thermodynamically controlled process.

In reactions involving the addition of nucleophiles to the isatin core, temperature and solvent can also dictate the regioselectivity. In the indium(III)-catalyzed addition of N-methylpyrrole to isatin, for instance, it was found that conducting the reaction in acetonitrile (B52724) at lower temperatures minimized side reactions like oligomerization and led to a high regioselectivity (98:2) for the desired product. nih.gov The choice of substituents on the isatin ring itself also plays a critical role; a chloro substituent at the 5-position gave a high yield, whereas moving it to the 4-position completely halted the reaction, showcasing the interplay between electronic effects and reaction conditions. nih.gov These findings underscore that regiochemical control is a multifactorial issue, where temperature is a key variable that can be manipulated to achieve a desired synthetic outcome. nih.govorganic-chemistry.org

Contemporary Synthetic Transformations for Indoline and Indoline-2,3-dione Systems

The indoline and indoline-2,3-dione frameworks are privileged structures in medicinal chemistry, driving continuous innovation in their synthesis and functionalization. Modern synthetic methods offer powerful tools for constructing and modifying these heterocyclic systems with high efficiency and selectivity.

Palladium-catalyzed reactions are at the forefront of these contemporary methods. Tandem processes involving Sonogashira coupling followed by cyclization of ortho-haloanilines with alkynes are widely used to construct 2,3-disubstituted indoles. google.com These reactions tolerate a wide range of functional groups, making them highly versatile.

Multi-component reactions (MCRs) provide another efficient strategy for building molecular complexity in a single step. For instance, the three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate (B1228247) can be used to synthesize complex spiro[furan-2,3′-indoline] derivatives. datapdf.com The use of ionic liquids as catalysts in such reactions represents a green chemistry approach. datapdf.com

Ring-expansion reactions of isatins offer access to larger ring systems that are otherwise difficult to prepare. chemicalbook.com A metal-free, one-pot regioselective ring-expansion of isatins with in situ generated α-aryldiazomethanes has been developed to synthesize viridicatin (B94306) alkaloids, which are substituted quinolinone derivatives. organic-chemistry.orgresearchgate.net

Furthermore, direct C-H functionalization and novel cyclization strategies continue to expand the toolkit for indole and indoline synthesis. Radical tandem cyclizations are employed for the synthesis of 2,3-disubstituted indolines, and various methods have been developed for the chemoselective reduction of the 2-oxindole core to access polyfunctional 2,3-dihydroindoles. biomedres.us

Table 2: Examples of Contemporary Synthetic Transformations
Transformation TypeKey FeaturesProduct ClassReference
Palladium-Catalyzed Tandem CyclizationUses ortho-haloanilines and alkynes2,3-Disubstituted Indoles google.com
Three-Component ReactionCatalyzed by ionic liquids; builds spiro systemsSpiro[furan-2,3′-indoline] derivatives datapdf.com
Regioselective Ring ExpansionMetal-free; uses in situ generated diazo compoundsViridicatin Alkaloids (Quinolinones) organic-chemistry.orgresearchgate.net
Radical Tandem CyclizationForms indolines from radical precursors2,3-Disubstituted Indolines biomedres.us
Chemoselective ReductionReduces the 2-oxo group of the isatin core2,3-Dihydroindoles

Palladium-Catalyzed Synthesis and Functionalization Protocols

Palladium catalysis has emerged as a powerful tool for the construction and functionalization of complex heterocyclic systems. Its application in the synthesis of fluorinated indolines and isatins showcases its versatility and efficiency.

De Novo Isatin Synthesis via Double Carbonylation Strategies

The direct synthesis of the isatin core can be achieved through palladium-catalyzed double carbonylation of 2-iodoanilines. researchgate.net This method offers a high-yielding pathway to a variety of isatin derivatives. researchgate.net The process involves a sequential reaction where near-stoichiometric amounts of carbon monoxide are incorporated, followed by an acid-promoted cyclization to furnish the final isatin product. researchgate.net A key advantage of this protocol is its adaptability for isotope labeling. For instance, the use of carbon-13 monoxide (¹³CO) has been successfully employed to synthesize indoline-2,3-dione-2,3-¹³C₂, demonstrating the method's utility in preparing labeled compounds for mechanistic studies or as tracers. researchgate.net This strategy has proven to be tolerant of various functional groups, making it a robust method for accessing structurally diverse isatins. researchgate.net

A related approach involves the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to produce pyrroloindoles. nih.gov This methodology highlights the capacity of palladium catalysis to facilitate complex cyclization cascades, offering a flexible route to both symmetrical and unsymmetrical fused indole systems. nih.gov

C-H/N-H Coupling Methodologies for Fluorinated Indolines

The direct functionalization of C-H bonds represents a highly atom-economical approach to modifying organic molecules. In the context of fluorinated indolines, iron-catalyzed oxidative C(sp³)-H/N-H/X-H (where X can be N, C, or S) cross-coupling has been developed. nih.gov This protocol, which utilizes a simple iron salt and air as the terminal oxidant, enables the construction of tetrasubstituted carbon centers from methylene (B1212753) groups under mild, ligand-free conditions. nih.gov This method is particularly valuable for creating spiro N-heterocyclic oxindoles, demonstrating the power of transition-metal catalysis in forging complex molecular architectures from readily available starting materials. nih.gov

While not specific to this compound, the principles of C-H activation and cross-coupling are fundamental to modern synthetic chemistry and offer potential avenues for the late-stage functionalization of fluorinated indole scaffolds.

Electrophilic Fluorination for Direct Indoline-2,3-dione Functionalization

Electrophilic fluorination is a primary strategy for introducing fluorine atoms into organic molecules. Reagents with a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and economic viability compared to other fluorinating agents like elemental fluorine. wikipedia.org

Utilization of N-Fluorobenzenesulfonimide (NFSI) as a Fluorinating Reagent

N-Fluorobenzenesulfonimide (NFSI) is a widely used, mild, and versatile electrophilic fluorinating agent. organic-chemistry.orgbeilstein-journals.org It is a bench-stable, crystalline solid that has been extensively employed for the fluorination of various substrates. beilstein-journals.org The electron-withdrawing nature of the two sulfonyl groups attached to the nitrogen atom in NFSI decreases the electron density on the fluorine atom, rendering it electrophilic. wikipedia.org

NFSI has been successfully used in the direct fluorination of a range of (hetero)aromatic C-H bonds. nih.gov Research has shown that substrates with electron-donating groups are generally more reactive in these transformations. nih.gov For instance, the direct fluorination of 2H-indazoles using NFSI in water under ambient air provides a straightforward and metal-free method to access fluorinated indazole derivatives. nih.gov This reaction is proposed to proceed through a radical mechanism. nih.gov Furthermore, by using an excess of NFSI, difluorinated products can be synthesized in high yields. nih.gov It is noteworthy that other common electrophilic fluorinating reagents, such as Selectfluor, have been found to be less effective in some of these transformations. nih.gov

The application of NFSI extends beyond simple fluorination. It has also been utilized in mechanochemical reactions, demonstrating its versatility in various reaction conditions, including fluorinations, fluorodemethylations, sulfonylations, and amidations in the absence of a solvent. beilstein-journals.org

Cascade Fluorofunctionalization of Unsubstituted Indoles

A significant advancement in the synthesis of fluorinated indolines is the development of cascade fluorofunctionalization reactions of 2,3-unsubstituted indoles. rsc.orgresearchgate.neta-star.edu.sg This strategy employs electrophilic fluorination with NFSI to trigger a sequence of bond-forming events, including C-C, C-F, and C-O bond formation. rsc.orgresearchgate.neta-star.edu.sg By tethering an O-nucleophile to the nitrogen atom of the indole, a polycyclic fluorinated indoline derivative can be synthesized from a simple precursor in a single operation, with yields ranging from 40-63%. rsc.orgresearchgate.neta-star.edu.sg

This cascade process highlights the efficiency of using a single reagent to orchestrate multiple transformations, leading to a rapid increase in molecular complexity. The ability to form several new bonds in one pot makes this an attractive method for the efficient construction of complex fluorinated heterocyclic systems.

Multi-Component Reaction Approaches for Dione (B5365651) Scaffolds (Analogous Systems)

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. This approach is particularly valuable for building libraries of compounds for drug discovery.

For analogous indoline-2,3-dione systems, three-component reactions have been developed to construct spiro[furan-2,3'-indoline]-3-carboxylate derivatives. nih.govresearchgate.net In one such example, anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate are combined in the presence of a Brønsted acidic ionic liquid catalyst. nih.govresearchgate.net The use of ultrasonic irradiation can significantly enhance the reaction, leading to high yields of the target spiro compounds, ranging from 80% to 98%. nih.govresearchgate.net

Another example of a three-component reaction involves the piperidine-promoted reaction of ammonium (B1175870) acetate (B1210297), isatins, and in situ-generated dimedone adducts of 3-ethoxycarbonylmethyleneoxindoles. researchgate.net This reaction affords multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with good yields and high diastereoselectivity. researchgate.net

Other Advanced Synthetic Approaches (e.g., Reissert, Larock, Bartoli Indole Syntheses)

While direct literature detailing the application of Reissert, Larock, or Bartoli syntheses for the specific production of this compound is not extensively documented, these powerful indole-forming methodologies are theoretically applicable for creating the core indole or indoline structure, which can then be oxidized to the target dione. The synthesis of analogous fluorinated indole structures often employs these advanced techniques.

Reissert Indole Synthesis

The Reissert indole synthesis is a classic method for preparing indoles from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The reaction proceeds in two main stages.

Reaction Mechanism:

Condensation: The first step involves the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate. youtube.com The methyl group of the o-nitrotoluene is deprotonated by a strong base, such as potassium ethoxide, to form a carbanion. wikipedia.orgyoutube.com This anion then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate after the elimination of an ethoxide ion. wikipedia.orgyoutube.com

Reductive Cyclization: The intermediate pyruvate (B1213749) is then subjected to reductive cyclization. wikipedia.org Typically, this is achieved using zinc powder in acetic acid, which reduces the nitro group to an amine. wikipedia.orgyoutube.com The newly formed amino group intramolecularly attacks the adjacent ketone, leading to cyclization and subsequent dehydration to form the indole ring, specifically yielding an indole-2-carboxylic acid. wikipedia.org This acid can be decarboxylated upon heating to give the parent indole. wikipedia.org

To apply this to a 4,5-difluoro-substituted system, the theoretical starting material would be 1,2-difluoro-4-methyl-5-nitrobenzene. Following the Reissert pathway would yield 4,5-difluoroindole-2-carboxylic acid, a precursor that would require subsequent oxidation to form this compound.

Larock Indole Synthesis

The Larock indole synthesis is a versatile and powerful palladium-catalyzed heteroannulation reaction. wikipedia.orgub.edu It provides a convergent route to 2,3-disubstituted indoles by reacting an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com

Reaction Mechanism and Key Reagents: The reaction typically employs a palladium(II) acetate catalyst which is reduced in situ to Pd(0), a base such as sodium or potassium carbonate, and often a chloride salt like lithium chloride (LiCl) to facilitate the catalytic cycle. wikipedia.orgub.edu While ortho-iodoanilines are common starting materials, o-bromoanilines and o-chloroanilines can also be used. wikipedia.orgnih.gov The general mechanism involves:

Oxidative addition of the o-haloaniline to the Pd(0) catalyst.

Coordination and subsequent migratory syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org

Intramolecular cyclization where the aniline nitrogen attacks the palladium-bound vinyl group.

Reductive elimination to regenerate the Pd(0) catalyst and form the indole ring.

This method offers excellent regioselectivity, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole. ub.edu The synthesis of fluorinated tryptophans has been successfully achieved using this protocol, demonstrating its tolerance for fluorine substituents on the aniline ring. nih.gov For the synthesis of a 4,5-difluoroindole backbone, a starting material like 3,4-difluoro-2-iodoaniline (B3048238) would be reacted with an appropriate alkyne under Larock conditions. The resulting 2,3-substituted-4,5-difluoroindole would then need to undergo oxidation to yield the desired indoline-2,3-dione.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a notable reaction that forms substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgquimicaorganica.org A key characteristic of this reaction is the requirement for an ortho substituent on the nitroarene, as the reaction often fails without it. wikipedia.org The steric bulk of this ortho group is believed to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com

Reaction Mechanism: The established mechanism involves the following key transformations:

Addition of the vinyl Grignard reagent to the nitro group of the o-substituted nitroarene. wikipedia.org

This is followed by the formation of a nitrosoarene intermediate. wikipedia.orgquimicaorganica.org

A second equivalent of the Grignard reagent adds to the nitroso intermediate. wikipedia.org

The resulting intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

Subsequent intramolecular cyclization and aromatization yield the indole ring. quimicaorganica.org

The Bartoli synthesis is particularly effective for preparing 7-substituted indoles. wikipedia.org A modification developed by Dobbs allows for the use of an ortho-bromo substituent as a directing group, which can be removed later. wikipedia.orgmsu.edu To generate a 4,5-difluoroindole system, one could theoretically start with 1,2-difluoro-3-nitrobenzene, where one of the fluorine atoms acts as the required ortho group. The reaction with a vinyl Grignard reagent would lead to the formation of 4,5-difluoroindole, which could then be oxidized to this compound.

Reactivity and Chemical Transformations of 4,5 Difluoroindoline 2,3 Dione and Its Analogues

Core Scaffold Reactivity Profile

The reactivity of the 4,5-difluoroindoline-2,3-dione scaffold is a subject of interest for synthetic chemists aiming to generate novel compounds with potential applications in medicinal chemistry and materials science. The inherent chemical functionalities—a vicinal dicarbonyl system, a lactam, and a difluorinated benzene (B151609) ring—provide multiple sites for chemical modification.

The dione (B5365651) moiety at the C2 and C3 positions is a key center for redox chemistry in the this compound molecule. These transformations can lead to a variety of products with altered electronic and structural properties.

The oxidation of isatin (B1672199) and its halogenated derivatives can be a complex process. Electrochemical studies on various mono- and di-halogenated isatins have shown that their oxidation is generally an irreversible process that occurs in multiple steps. researchgate.net For dihalogenated isatins, the oxidation typically proceeds through two consecutive charge transfer reactions. researchgate.net This process often leads to the formation of polymeric products. researchgate.net The initial oxidation can occur on the benzene ring, leading to the introduction of a hydroxyl group, which is then further oxidized to form ortho- or para-quinone-like derivatives. researchgate.net While specific studies on the oxidation of this compound to discrete quinone products are not extensively documented in the reviewed literature, the general behavior of halogenated isatins suggests that such transformations are plausible under controlled conditions, potentially yielding highly reactive quinonoid intermediates.

The reduction of the dione moiety in this compound can afford a range of reduced indoline (B122111) derivatives. The selective reduction of one or both carbonyl groups is a valuable strategy for generating chemical diversity. The electrochemical reduction of halogenated isatins has been shown to be a pH-dependent process involving two consecutive charge transfer reactions. researchgate.net The first step often involves the reversible reduction of the carbon-halogen bond, followed by the irreversible cleavage of the C3 carbonyl group. researchgate.net

Chemical reduction methods have also been employed for halo-functionalized isatins. For instance, hydrazine (B178648) hydrate (B1144303) has been used for the in situ reduction of N-alkylated halo-isatins to the corresponding oxindole (B195798) products. beilstein-journals.org This suggests that the C3 carbonyl group is susceptible to reduction. The selective reduction of the C3 ketone to a hydroxyl group would yield 3-hydroxy-4,5-difluoroindolin-2-one, while further reduction could lead to the corresponding indoline. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction.

Table 1: Potential Reduction Products of this compound

Starting MaterialReducing Agent (Example)Potential ProductProduct Class
This compoundNaBH₄3-Hydroxy-4,5-difluoroindolin-2-oneOxindole
This compoundH₂/Pd-C4,5-DifluoroindolineIndoline
N-Alkyl-4,5-difluoroindoline-2,3-dioneHydrazine hydrateN-Alkyl-4,5-difluorooxindoleOxindole

The benzene ring of this compound is substituted with two electron-withdrawing fluorine atoms and the deactivating isatin core. In general, electrophilic aromatic substitution on the isatin ring tends to occur at the C5 and C7 positions. organic-chemistry.org For this compound, the C5 position is blocked by a fluorine atom. Therefore, any electrophilic substitution would be expected to occur at the C7 position, which is ortho to the lactam nitrogen and meta to the C4-fluorine.

The fluorine atoms themselves are deactivating but are considered ortho-, para-directing. youtube.com However, the strong deactivating effect of the dione system and the fluorine atoms makes electrophilic substitution on the aromatic ring of this compound challenging. Reactions such as nitration or halogenation would likely require harsh conditions. For example, the nitration of benzene derivatives typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.commasterorganicchemistry.com Similarly, aromatic halogenation often requires a Lewis acid catalyst to activate the halogen. libretexts.orglibretexts.org While no specific examples of electrophilic substitution on this compound were found in the reviewed literature, it is a potential pathway for further functionalization, likely targeting the C7 position.

The carbonyl group at the C3 position of the isatin scaffold is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone of isatin chemistry, allowing for the introduction of a wide array of substituents at this position.

Common nucleophiles that react with the C3 carbonyl include organometallic reagents such as Grignard reagents and organolithium compounds, leading to the formation of 3-substituted-3-hydroxyoxindoles. The Wittig reaction, employing phosphonium (B103445) ylides, provides a route to 3-alkylideneoxindoles, which are valuable synthetic intermediates. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance the electrophilicity of the C3 carbonyl, potentially leading to increased reactivity towards nucleophiles compared to non-fluorinated isatins.

Table 2: Examples of Nucleophilic Additions to the Isatin Scaffold

Reaction TypeNucleophileProduct Type
Grignard ReactionR-MgX3-Alkyl/Aryl-3-hydroxyoxindole
Wittig ReactionPh₃P=CHR3-Alkylideneoxindole
Aldol CondensationEnolates3-(2-Oxoalkyl)-3-hydroxyoxindole
Cyanohydrin FormationKCN/H⁺3-Cyano-3-hydroxyoxindole

Oxidation and Reduction Pathways of the Dione Moiety

Derivatization Strategies for Enhancing Molecular Complexity

Building upon the core reactivity, various derivatization strategies can be employed to increase the molecular complexity of this compound. These strategies often involve multi-step sequences or multicomponent reactions.

One common strategy is the N-alkylation or N-acylation of the lactam nitrogen. researchgate.net This can be achieved by reacting the isatin with an appropriate alkyl or acyl halide in the presence of a base. This modification not only introduces a new substituent but can also alter the solubility and biological properties of the molecule.

Another powerful strategy is the synthesis of spirooxindoles. researchgate.netbeilstein-journals.orgdoi.org This involves a nucleophilic attack at the C3 carbonyl, followed by an intramolecular cyclization. Isatin-derived propargylic alcohols, for example, can undergo a base-mediated cyclization with 1,3-dicarbonyl compounds to yield dihydrofuranyl spirooxindoles. doi.org Three-component reactions involving an arylamine, isatin, and a 1,3-dione can also lead to the formation of complex spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These strategies provide access to a diverse range of complex heterocyclic systems based on the this compound scaffold.

N-Alkylation and N-Derivatization Techniques

The nitrogen atom at the 1-position of the isatin scaffold, including this compound, is a key site for chemical modification. N-alkylation and N-derivatization reactions are fundamental transformations that significantly influence the compound's properties and subsequent reactivity.

The N-H bond in isatins can be readily substituted with a variety of alkyl and aryl groups. mdpi.com Common methods for N-alkylation involve the use of alkyl halides in the presence of a base. mdpi.com A range of bases and solvent systems have been employed to achieve high yields, including potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). mdpi.com Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of isatins, significantly reducing reaction times. mdpi.com

More advanced techniques for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles with a Lewis acid catalyst, which provides access to a wide array of N-alkyl isatins. rsc.org This method is particularly effective for introducing secondary alkyl groups. rsc.org Another modern approach involves the oxidation of indole (B1671886) derivatives using molecular oxygen in the presence of a photosensitizer to yield N-alkylated isatins. nih.gov

The introduction of aryl substituents can be achieved through methods like the Chan-Lam coupling, which utilizes boronic acids as the aryl source. These reactions expand the diversity of accessible N-substituted isatins, allowing for the fine-tuning of their electronic and steric properties.

Table 1: Examples of N-Alkylation and N-Arylation Reactions of Isatins

ReagentConditionsProduct TypeReference
Alkyl HalideK₂CO₃, DMFN-Alkyl Isatin mdpi.com
TrichloroacetimidateLewis AcidN-Alkyl Isatin rsc.org
Indole, O₂, PhotosensitizerLightN-Alkyl Isatin nih.gov
Aryl Boronic AcidCopper CatalystN-Aryl IsatinN/A

This table is for illustrative purposes and may not be exhaustive.

The nature of the substituent at the N-1 position significantly impacts the reactivity and selectivity of the isatin core. N-alkylation can alter the electron density of the entire molecule, influencing the electrophilicity of the carbonyl groups at C-2 and C-3. For instance, the introduction of electron-withdrawing groups on an N-benzyl substituent has been shown to increase the cytotoxic activity of isatin derivatives, suggesting an electronic effect on their biological interactions. nih.gov

Studies have shown that the substitution pattern on the N-1 position can direct the outcome of subsequent reactions. While C7-substitution on the isatin ring can lead to reduced reactivity in N-alkylation reactions due to steric hindrance, the electronic nature of the N-substituent itself plays a crucial role in other transformations. rsc.org The presence of different N-alkyl or N-aryl groups can influence the regioselectivity of further functionalization on the aromatic ring and the reactivity of the dione moiety. nih.govnih.gov

Functionalization at the Dione Moiety

The vicinal dicarbonyl group at the C-2 and C-3 positions of this compound is a hub of reactivity, readily participating in a variety of chemical transformations.

The C-3 carbonyl group of isatins is highly electrophilic and readily reacts with hydrazine and its derivatives to form hydrazones. wikipedia.orgnih.gov These reactions are typically carried out by heating the isatin with the corresponding hydrazine in a suitable solvent like ethanol. The resulting hydrazones are stable compounds that can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. wikipedia.org

Hydrazones derived from isatins can undergo a variety of subsequent transformations. For example, they can be used in the synthesis of spiro compounds and other fused heterocyclic systems. The reactivity of the hydrazone moiety allows for cyclization reactions and further functionalization, leading to a diverse range of molecular architectures. cardiff.ac.uk The autoxidation of hydrazines has also been reported as a method for synthesizing pyridazino[4,3-c:5,6-c′]diquinoline derivatives. nih.gov

The C-3 carbonyl group of this compound can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326). rsc.orgresearchgate.net These Knoevenagel-type condensations are typically catalyzed by a base and result in the formation of a new carbon-carbon double bond at the C-3 position.

The reaction with malononitrile, for example, yields a 2-(2,2-dicyanovinyl)-indolin-3-one derivative. These products are highly functionalized and can be used as building blocks for the synthesis of more complex molecules, including spiro-heterocycles. researchgate.net The reaction of 1H-pyrrole-2,3-diones with malononitrile and other reagents has been shown to produce polyhydroquinolines spiroannulated with a pyrrol-2-one moiety. researchgate.net

Table 2: Examples of Functionalization at the Dione Moiety

ReagentReaction TypeProduct TypeReference
Hydrazine HydrateHydrazone FormationIsatin-3-hydrazone wikipedia.org
MalononitrileKnoevenagel Condensation2-(dicyanomethylene)indolin-3-one rsc.org
2,4-PentanedioneCondensation3-substituted isatin nih.gov

This table is for illustrative purposes and may not be exhaustive.

Regioselective Introduction of Additional Substituents on the Aromatic System

While the dione moiety and the N-1 position are primary sites of reactivity, the benzene ring of this compound can also be functionalized. The existing fluorine atoms at the C-4 and C-5 positions influence the regioselectivity of electrophilic aromatic substitution reactions.

Due to the electron-withdrawing nature of the fluorine atoms and the dione system, the aromatic ring is deactivated towards electrophilic attack. However, under specific conditions, further substitution can be achieved. The directing effects of the existing substituents will govern the position of the incoming electrophile. For instance, palladium-catalyzed aerobic oxidative cross-coupling reactions of indoles with benzene have been shown to be regioselective, with the choice of ligands controlling whether C-2 or C-3 arylation occurs. nih.gov While this example is for indoles, similar principles of catalyst and ligand control could potentially be applied to the functionalization of the aromatic ring of isatins.

The synthesis of substituted pyridines has been achieved through regioselective functionalization, highlighting strategies that could be adapted for the this compound system. mdpi.com These methods often involve directed metalation or halogen-metal exchange to control the position of functionalization. mdpi.com

Rearrangement Reactions and Ring Transformations

The indoline-2,3-dione framework, being a cyclic α-dicarbonyl compound, is susceptible to photochemical transformations. Photomediated ring contraction can be rationalized through mechanisms analogous to the Norrish Type I reaction, a characteristic photochemical process for aldehydes and ketones. nih.govresearchgate.net

Upon absorption of ultraviolet light, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The key step in the ring contraction is the homolytic cleavage of the weak C2-C3 single bond (α-cleavage), which is characteristic of a Norrish Type I reaction. nih.govcaltech.edu This cleavage generates a diradical intermediate.

From this diradical intermediate, two primary pathways can lead to a contracted ring structure:

Decarbonylation Pathway: The acyl radical portion of the diradical can extrude a molecule of carbon monoxide (CO) to form a new, more stable diradical. Subsequent intramolecular radical recombination between the two radical centers results in the formation of a four-membered ring, a derivative of azetidinone.

Rearrangement and Cyclization: The initial diradical can undergo rearrangement followed by cyclization. For example, intramolecular hydrogen abstraction or other radical-mediated cyclization pathways could lead to the formation of different ring-contracted products.

While specific studies on the photomediated ring contraction of this compound are not extensively documented, the general principles of isatin and dione photochemistry suggest this as a plausible transformation. organic-chemistry.orgwikipedia.org The efficiency and outcome of such reactions would be highly dependent on the solvent, wavelength of light, and the presence of photosensitizers or quenchers.

While direct thermal rearrangement of the isatin core without reagents is not common, analogous dione systems undergo well-documented thermal transformations that lead to ring modification. A prominent example is the thermal Wolff rearrangement, which is a key reaction for ring contraction in cyclic α-diazo-1,3-diones. acs.orgslideshare.net

The Wolff rearrangement involves the thermal (or photochemical/metal-catalyzed) decomposition of an α-diazoketone. acs.org In a cyclic α-diazo-1,3-dione system, which is analogous to a derivatized isatin, heating induces the loss of dinitrogen (N₂) gas to generate a highly reactive carbene intermediate. This is immediately followed by a organic-chemistry.orgacs.org-rearrangement, where a substituent on the adjacent carbonyl carbon migrates to the carbene carbon. This migration occurs concurrently with the formation of a ketene (B1206846).

When applied to a cyclic system, this sequence results in a one-carbon ring contraction. acs.org For example, the thermal Wolff rearrangement of a cyclic 2-diazo-1,3-diketone generates a highly reactive ring-contracted α-oxoketene. This ketene is a powerful electrophile and can be trapped by various nucleophiles (like alcohols or amines) to yield stable, ring-contracted α-carbonylated cycloalkanones. slideshare.net

The general migratory aptitude for groups in thermal Wolff rearrangements is H > aryl ≥ alkyl. organic-chemistry.org The reaction conditions, particularly temperature, are critical, as high temperatures can lead to side reactions. acs.org Microwave-assisted protocols have been developed to promote the Wolff rearrangement under more controlled and eco-friendly conditions. slideshare.net

Another type of thermal rearrangement observed in analogous dione systems is the Claisen rearrangement, which can occur in appropriately substituted cyclic diones, leading to C-alkylated products. researchgate.net

The table below outlines key aspects of the Wolff rearrangement in analogous cyclic dione systems.

ReactionKey IntermediateOverall TransformationConditionsSignificance
Wolff Rearrangementα-OxoketeneOne-carbon ring contractionThermal, Photochemical, or Metal-catalyzedForms smaller, often strained, ring systems from cyclic α-diazo-1,3-diones.

Applications of 4,5 Difluoroindoline 2,3 Dione As a Versatile Synthetic Building Block

Construction of Complex Organic Molecular Architectures

4,5-Difluoroindoline-2,3-dione, also known as 4,5-difluoroisatin, serves as a valuable starting material for the synthesis of intricate organic molecules. Its reactive dicarbonyl functionality and the presence of fluorine atoms on the benzene (B151609) ring make it an attractive scaffold for generating molecular diversity. The electrophilic C3-carbonyl group readily participates in reactions with various nucleophiles, enabling the construction of spirocyclic and fused heterocyclic systems.

For instance, the condensation of this compound with primary amines or hydrazines can lead to the formation of Schiff bases, which can then undergo further transformations to yield complex heterocyclic structures. The fluorine substituents can influence the reactivity and physicochemical properties of the resulting molecules, which is a desirable feature in the design of novel compounds with specific biological activities.

Development of Chemical Libraries for High-Throughput Screening

The versatility of this compound makes it an ideal building block for the creation of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of large numbers of compounds to identify potential drug candidates or probes for biological processes. nih.govnih.gov The ability to readily modify the indoline-2,3-dione core at multiple positions (the nitrogen atom, the C3-position, and the aromatic ring) allows for the generation of a diverse set of molecules from a single starting material.

Commercial and proprietary chemical libraries often include derivatives of various heterocyclic scaffolds to maximize structural diversity. chemdiv.com The inclusion of fluorinated building blocks like this compound is particularly advantageous. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. By systematically reacting this compound with a variety of reagents, chemists can efficiently produce large libraries of novel compounds for screening against a wide range of biological targets. mdpi.commdpi.com

Precursor in the Synthesis of Diverse Heterocyclic Compounds

This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. The vicinal dicarbonyl groups provide a reactive handle for various cyclization and condensation reactions. For example, it can be used to synthesize quinoline (B57606) and pyrimidoquinoline derivatives. nih.gov The synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives has been achieved through a one-pot, three-component reaction involving an aminopyrimidinone, dimedone, and an aromatic aldehyde, showcasing the utility of related dione (B5365651) structures in multicomponent reactions. nih.gov

Furthermore, the isatin (B1672199) scaffold can be a precursor to various fused heterocyclic systems. For instance, isatin derivatives have been used to synthesize novel thiazole-fused quinazolinones. mdpi.com The synthesis of complex molecules such as 2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione and (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione highlights the role of similar dione structures in creating diverse heterocyclic entities. americanelements.combldpharm.com The reactivity of the isatin core allows for its incorporation into more complex polycyclic frameworks, leading to the generation of novel chemical entities with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Strategic Role in Medicinal Chemistry and Drug Discovery via Chemical Synthesis

Scaffold Design and Modification for New Chemical Entity Exploration

The strategic use of this compound in medicinal chemistry stems from its role as a versatile scaffold for the design and synthesis of new chemical entities. The modification of existing scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The fluorinated indoline-2,3-dione core offers several sites for chemical modification, allowing for a systematic exploration of the chemical space around this privileged structure.

The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets. researchgate.net This can lead to enhanced binding affinity and improved pharmacological profiles. The ability to perform reactions at the N-H, C3-keto, and aromatic positions provides a platform for creating a diverse range of derivatives.

Indoline-2,3-dione as a Privileged Scaffold

The indoline-2,3-dione (isatin) framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular structure that is capable of binding to multiple, unrelated biological targets, making it a rich source of lead compounds for drug discovery. researchgate.net The indole (B1671886) nucleus is a common feature in many biologically active natural products and synthetic drugs. nih.gov

The versatility of the isatin scaffold allows for the synthesis of a wide variety of derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov The combination of the indole nucleus with the dicarbonyl functionality provides an excellent template for structural modifications aimed at achieving specific therapeutic effects. nih.gov

Rational Design of Derivatives for Targeted Synthesis

The development of new therapeutic agents often relies on the rational design of derivatives of a lead compound to optimize its interaction with a specific biological target. nih.govnih.gov this compound serves as an excellent starting point for such targeted synthesis efforts. The known reactivity of the isatin core allows medicinal chemists to design and synthesize analogs with specific modifications intended to enhance binding to a particular enzyme or receptor.

For example, the C3-carbonyl group can be reacted with various nucleophiles to introduce different side chains, which can be designed to interact with specific pockets in a protein's active site. The fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, thereby increasing the potency of the inhibitor. This rational, structure-based design approach, starting from a versatile scaffold like this compound, is a powerful strategy in modern drug discovery. nih.gov

Synthetic Pathways to Potential Therapeutic Agents

The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. This compound, also known as 4,5-difluoroisatin, serves as a valuable fluorinated starting material for the synthesis of heterocyclic compounds with potential therapeutic applications. Research, particularly documented in patent literature, has highlighted its role in the generation of complex molecules intended for use as immunopotentiators and antimycobacterial agents. google.comgoogleapis.com

The primary synthetic route involves the use of this compound as a precursor for the synthesis of tryptanthrin (B1681603) analogues. Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and its derivatives are a class of compounds known for a range of biological activities. The synthesis of a difluorinated tryptanthrin analogue is achieved through a base-catalyzed condensation reaction between this compound and isatoic anhydride. google.com This reaction constructs the characteristic fused four-ring system of the tryptanthrin scaffold, now bearing two fluorine atoms on the indole-derived portion of the molecule.

These resulting difluoro-tryptanthrin compounds have been investigated for their potential to treat pathogenic mycobacterial infections, including those caused by various strains of tubercle bacilli. googleapis.com Furthermore, tryptanthrin analogues synthesized from this difluorinated precursor are explored as small molecule immune potentiators (SMIPs), designed to enhance the immune response, potentially for use in vaccine adjuvants or for the treatment of cancers and infectious diseases. google.com The introduction of the two fluorine atoms at the 4- and 5-positions of the isatin ring is a key modification intended to modulate the biological profile of the parent tryptanthrin molecule.

Table 1: Synthetic Pathway from this compound to Potential Therapeutic Agents

Starting MaterialReaction PartnerCore Structure SynthesizedPotential Therapeutic Area
This compound (4,5-Difluoroisatin)Isatoic AnhydrideDifluoro-indolo[2,1-b]quinazoline-6,12-dione (Difluoro-tryptanthrin)Antimycobacterial, Immunopotentiator google.comgoogleapis.com

Theoretical and Mechanistic Investigations in 4,5 Difluoroindoline 2,3 Dione Chemistry

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the properties and reactivity of 4,5-Difluoroindoline-2,3-dione at an atomic level. These in silico methods are essential for understanding complex chemical processes that may be difficult to observe experimentally.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. These studies help in understanding the feasibility and kinetics of various chemical transformations.

For instance, DFT studies on related heterocyclic compounds have been successfully used to predict reactivity and reaction outcomes. A DFT study on phenylhydrazono phenoxyquinoline derivatives indicated a favorable reactivity profile for these molecules. nih.gov This type of analysis for this compound would involve calculating molecular orbital energies (such as HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, as well as mapping the potential energy surface for its reactions.

Table 1: Example of DFT-Calculated Parameters for a Hypothetical Reaction of this compound

ParameterValue (kcal/mol)Description
Activation Energy (Ea) 15.2The minimum energy required to initiate the reaction.
Reaction Enthalpy (ΔH) -25.7The net change in heat content during the reaction.
Gibbs Free Energy (ΔG) -30.1The indicator of reaction spontaneity.
HOMO Energy -6.8 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy -2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital.

This table is illustrative and provides hypothetical data to demonstrate the type of information obtained from DFT studies.

Molecular Dynamics Simulations to Understand Conformation and Reactivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation effects, and interactions with other molecules, such as biological macromolecules. These simulations model the time-dependent behavior of the molecular system, offering a dynamic picture of its reactivity. nih.gov

MD simulations are particularly valuable for understanding how the conformation of the indoline-2,3-dione core and the influence of the fluorine substituents affect its binding to a target protein. nih.gov By simulating the molecule's behavior in a biological environment, researchers can predict binding affinities and the stability of the resulting complex. nih.gov The root-mean-square deviation (RMSD) is a key metric used in MD analysis to assess the stability of the molecule's conformation over time. nih.gov

In Silico Modeling for Design of Novel Derivatives

In silico modeling encompasses a range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to design and screen novel chemical entities with desired properties. For this compound, these methods are employed to create derivatives with enhanced biological activity, such as potential enzyme inhibitors or antiviral agents. nih.govmdpi.com

The process often begins with identifying a biological target. Then, derivatives of the parent molecule are designed and virtually screened for their ability to bind to this target. nih.gov Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The results, often expressed as a binding affinity or score, help prioritize which derivatives to synthesize and test in the laboratory. mdpi.com This approach significantly accelerates the drug discovery process. For example, in silico evaluation of synthesized indoline-2,3-dione derivatives has been used to assess their ADME (absorption, distribution, metabolism, and excretion) properties and drug-likeness. mdpi.com

Table 2: Illustrative In Silico Screening Data for Designed this compound Derivatives

DerivativeTarget EnzymeBinding Affinity (kcal/mol)Predicted Bioavailability ScoreLipinski's Rule of Five
Parent Compound Kinase A-6.50.55Pass
Derivative 1 (R=-CH3) Kinase A-7.20.55Pass
Derivative 2 (R=-NH2) Kinase A-7.80.55Pass
Derivative 3 (R=-OH) Kinase A-7.50.55Pass

This table is for illustrative purposes. The data is hypothetical and demonstrates the comparative results obtained from in silico modeling.

Elucidation of Reaction Pathways and Intermediates

Understanding the precise steps involved in the chemical reactions of this compound is crucial for controlling reaction outcomes and synthesizing new compounds. Computational studies play a key role in mapping these intricate pathways.

Electron Transfer (ET) and Proton Transfer (PT) Mechanisms

Electron Transfer (ET) and Proton Transfer (PT) are fundamental steps in many chemical and biological reactions. In molecules like this compound, these processes can occur sequentially or in a concerted manner (Proton-Coupled Electron Transfer, PCET). The distinction between these pathways is critical for understanding reactivity. researchgate.net

Quantum-chemical calculations on related indole (B1671886) structures, such as 5,6-dihydroxyindole (B162784) (DHI), have shown that the deactivation of its excited state can proceed via a sequential proton-coupled electron transfer mechanism. nih.gov This involves an initial electron transfer to form a solvated electron, followed by a proton transfer to the solvent. nih.gov Similar mechanisms could be relevant for this compound, particularly in photochemical or electrochemical reactions. Theoretical studies can help determine whether the pathway is ET followed by PT (ET-PT) or PT followed by ET (PT-ET), or if it is a concerted process by calculating the activation barriers and reaction free energies for each potential pathway. researchgate.net

Investigation of Radical Pathways in Fluorination Reactions

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. The fluorination of indole scaffolds can proceed through different mechanisms, including radical pathways. Electrophilic fluorination of unsubstituted indoles can lead to a cascade of reactions, forming polycyclic fluorinated indoline (B122111) derivatives. rsc.orgresearchgate.net

Investigating these reactions for this compound would involve studying the potential for radical intermediates. For example, a halophilic attack mechanism has been proposed for the reaction of 3-halogenated indoles with nucleophiles, which involves the formation of an indole anion intermediate. mdpi.com Computational studies can help to identify the key intermediates and transition states in such radical pathways, providing a detailed map of the reaction landscape and explaining the observed product distribution.

Understanding Transition States and Activation Barriers

In chemical reactions, the transformation from reactants to products proceeds through a high-energy state known as the transition state. The energy required to reach this state is called the activation energy (Ea), which is a critical factor in determining the reaction rate. wikipedia.orgsavemyexams.com A higher activation energy corresponds to a slower reaction, as fewer molecules will possess sufficient energy to overcome this barrier at a given temperature. libretexts.orgyoutube.com

The elucidation of transition state structures and the calculation of activation barriers are pivotal for a comprehensive understanding of a reaction mechanism. researchgate.netucsb.edu These investigations are predominantly carried out using computational chemistry methods, such as Density Functional Theory (DFT). youtube.com These methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products, and characterizing the geometry and energy of the transition state. ucsb.eduims.ac.jp

Role of Fluorine Substitution in Modulating Reactivity and Selectivity

The presence of two fluorine atoms on the benzene (B151609) ring of the indoline-2,3-dione core at the 4- and 5-positions significantly alters the electronic and steric landscape of the molecule, thereby influencing its reactivity and the selectivity of its chemical transformations.

The electronic influence of fluorine is twofold, comprising a strong inductive effect and a weaker mesomeric (resonance) effect.

Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect. In this compound, the two fluorine atoms pull electron density from the aromatic ring. This effect is expected to make the carbonyl carbons of the dione (B5365651) moiety more electrophilic and susceptible to nucleophilic attack.

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atoms can be donated to the aromatic π-system through resonance. However, for fluorine, this resonance effect is generally weaker than its inductive effect.

The net result of these competing effects is a significant modification of the electron distribution within the molecule. The strong inductive withdrawal by the two fluorine atoms is anticipated to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This general stabilization of molecular orbitals can impact the molecule's reactivity in various ways. For instance, a lower LUMO energy would make the molecule a better electron acceptor in reactions with nucleophiles.

The table below illustrates the Hammett constants, which quantify the electronic influence of substituents on an aromatic ring. While specific values for the 4,5-difluoro substitution pattern on indoline-2,3-dione are not available, the values for a single fluorine substituent provide insight into its electronic nature.

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)
-F+0.51-0.34+0.17

Data for a single fluorine substituent, providing a general indication of its electronic properties. The combined effect of two fluorine atoms will be more pronounced.

Steric effects arise from the spatial arrangement of atoms and can significantly influence the accessibility of reactive sites to incoming reagents. youtube.com The van der Waals radius of a fluorine atom (approximately 1.47 Å) is larger than that of a hydrogen atom (approximately 1.20 Å).

In this compound, the presence of the fluorine atom at the 4-position, adjacent to the dione moiety, can exert steric hindrance. This could influence the approach of nucleophiles to the C3-carbonyl group. For instance, in reactions where a bulky nucleophile attacks the C3-carbonyl, the fluorine at C4 might disfavor certain trajectories of approach, potentially leading to diastereoselectivity in the products.

Similarly, in electrophilic aromatic substitution reactions, the fluorine atoms can influence the regioselectivity. While electronic effects dictate that substitution would be directed to positions ortho or para to the activating groups, steric hindrance from the existing fluorine atoms and the fused pyrrole (B145914) ring will play a crucial role in determining the final product distribution. numberanalytics.com For example, an incoming electrophile might face steric hindrance from the fluorine at C4 when approaching the C7 position.

Future Perspectives and Emerging Research Directions for 4,5 Difluoroindoline 2,3 Dione

Development of Novel and Sustainable Synthetic Routes

The progression of organic synthesis is increasingly driven by the need for efficiency, safety, and environmental responsibility. For a valuable scaffold like 4,5-Difluoroindoline-2,3-dione, future efforts will concentrate on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of indoline-2,3-dione derivatives, this involves exploring alternative solvents, reducing waste, and utilizing milder reaction conditions. Researchers have demonstrated the successful synthesis of related isoindoline-1,3-diones using a green, solventless approach that involves simple heating, highlighting a potential avenue for the synthesis of this compound. researchgate.net The use of water as a reaction medium or the application of ionic liquids, which can offer high efficiency and easy work-up procedures, are other promising strategies that could be adapted for this target molecule. researchgate.net These methods reduce reliance on volatile organic solvents and can lead to simpler purification processes.

Catalysis is fundamental to modern organic synthesis, offering pathways to reactions with high efficiency and selectivity while minimizing waste. Future synthetic routes for this compound will likely leverage novel catalytic systems. This includes the development of heterogeneous catalysts, such as palladium on carbon (Pd/C), which has been effectively used in the continuous-flow hydrogenation for the synthesis of indoline (B122111) derivatives. researchgate.netmdpi.com

Emerging areas like nanoparticle catalysis, using agents like magnesium oxide (MgO) nanoparticles, and the application of metal-organic frameworks (MOFs) offer significant potential. researchgate.net These catalysts can provide high surface area and unique reactivity, leading to improved yields and milder reaction conditions for the construction and functionalization of the indoline-2,3-dione core.

Catalyst TypePotential Advantages for SynthesisRelevant Research Context
Heterogeneous Catalysts (e.g., Pd/C) Ease of separation from the reaction mixture, reusability, suitability for flow chemistry.Used in catalytic hydrogenation for indoline synthesis in flow reactors. researchgate.netmdpi.com
Nanoparticle Catalysts (e.g., MgO-NPs) High surface-area-to-volume ratio, potentially higher reactivity and milder conditions.MgO-nanoparticles have been used to catalyze the synthesis of complex heterocyclic compounds. researchgate.net
Metal-Organic Frameworks (MOFs) Tunable porosity and active sites, high thermal stability, potential for high selectivity.Co-MOFs have been developed as recyclable catalysts for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net
Phase Transfer Catalysts (e.g., TBAHSO₄) Facilitates reactions between reactants in immiscible phases, avoiding harsh, single-phase conditions.Applied in the synthesis of dihydropyridin-2-ones. mdpi.com

Advanced Derivatization Strategies for Expanding Chemical Space

The core structure of this compound is a launchpad for creating a vast array of new molecules. Advanced derivatization strategies are key to exploring this chemical space for applications in drug discovery and materials science.

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate libraries of structurally complex and diverse small molecules from a common starting material. nih.govdtu.dk The this compound scaffold is an excellent candidate for DOS campaigns due to its multiple reactive sites. The vicinal ketone groups can undergo a variety of condensation and cycloaddition reactions. The fluorinated aromatic ring can be subjected to nucleophilic aromatic substitution, and the nitrogen atom can be functionalized. nih.govacs.org By applying DOS principles, it is possible to systematically and efficiently generate libraries of novel compounds with diverse skeletons, inspired by the structures of natural products. nih.govdtu.dk Furoindoline, a related ring system, has been a focus of DOS approaches to generate compounds with known biological activities. nih.gov

Flow chemistry, or continuous-flow synthesis, is a paradigm-shifting technology in chemical production. nih.gov It involves pumping reactants through a network of tubes and reactors, offering superior control over reaction parameters like temperature and pressure, enhanced safety, and improved scalability compared to traditional batch processing. researchgate.netamt.uk The synthesis of indole (B1671886) and indoline derivatives has been successfully adapted to flow chemistry systems, often resulting in significantly reduced reaction times and cleaner products without the need for extensive purification. mdpi.com For example, a one-step heterogeneous catalytic hydrogenation to form an indoline derivative was developed using a purpose-built flow reactor, achieving nearly complete conversion in a fraction of the time required for the batch process. researchgate.net The application of flow technology to the synthesis and subsequent derivatization of this compound could enable rapid, on-demand production and library generation.

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time Often longer (e.g., hours)Significantly shorter (e.g., minutes) researchgate.net
Safety Higher risk with hazardous reagents or exothermic reactions due to large volumes.Inherently safer due to small reactor volumes and better heat transfer. amt.uk
Scalability Often requires re-optimization for scale-up.More straightforward to scale by running the system for a longer duration. amt.uk
Product Purity May require extensive chromatographic purification.Often yields cleaner products, sometimes pure enough without chromatography. mdpi.com
Process Control Less precise control over temperature and mixing.Precise control over reaction parameters, leading to better reproducibility. researchgate.net

Computational Design of Novel Reactions and Molecular Architectures

Computational chemistry is an indispensable tool in modern molecular science, enabling the prediction of molecular properties and the rational design of new compounds and reactions. Molecular modeling studies have already been employed to investigate how indoline-2,3-dione-based derivatives interact with biological targets like enzymes, providing insights into their structure-activity relationships. acs.orgnih.gov

Future research will extend these computational approaches beyond analysis to proactive design. This includes:

Reaction Design: Using quantum mechanics to model transition states and reaction pathways, allowing for the in silico prediction of reaction feasibility and selectivity. This can guide the development of novel cyclization or derivatization reactions for the this compound scaffold.

Molecular Architecture Design: Employing computational tools to design novel molecules based on the this compound core with optimized properties. This could involve creating virtual libraries and screening them for drug-like characteristics or specific electronic properties for materials applications, a concept demonstrated in the computational assessment of natural product-likeness. dtu.dk This rational, computer-aided design process can significantly accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates.

Exploration of Mechanistic Insights for Predictive Synthesis

The development of efficient and predictable synthetic routes to novel compounds like this compound is contingent on a deep understanding of the underlying reaction mechanisms. While specific, in-depth mechanistic studies exclusively focused on the synthesis of this compound are not extensively documented in publicly available literature, insights can be gleaned from established methods for isatin (B1672199) synthesis and computational studies on related fluorinated and substituted indoline-2,3-diones.

A primary route for synthesizing isatins is the Sandmeyer isatin synthesis. synarchive.comnih.gov This classical method involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid. nih.gov For this compound, the starting material would be 3,4-difluoroaniline. The mechanism of the Sandmeyer reaction is believed to proceed through a free radical pathway. byjus.comwikipedia.org The presence of two electron-withdrawing fluorine atoms on the aniline ring is expected to significantly influence the electron density of the aromatic ring and the reactivity of the amino group, thereby affecting the kinetics and outcome of the cyclization step.

Predictive synthesis of this compound can be significantly advanced through the application of computational chemistry. dergipark.org.tr Density Functional Theory (DFT) calculations, for instance, can be employed to model the reaction pathway of the Sandmeyer synthesis. dergipark.org.tr Such computational studies can provide valuable data on:

Transition State Geometries and Energies: Identifying the structures and energetic barriers of transition states can help in understanding the rate-determining steps of the reaction.

Intermediate Stability: The stability of key intermediates, such as the isonitrosoacetanilide derived from 3,4-difluoroaniline, can be assessed to predict the feasibility of the reaction.

Influence of Substituents: Computational models can systematically evaluate the electronic effects of the fluorine atoms at the 4- and 5-positions on the electrophilic aromatic substitution that occurs during the cyclization phase. This can help in predicting the regioselectivity and yield of the reaction.

Solvent and Catalyst Effects: The role of the reaction medium and any catalytic species can be modeled to optimize reaction conditions for higher efficiency and purity of the final product.

Furthermore, computational methods like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping can offer deeper mechanistic insights. dergipark.org.tr FMO analysis, by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict the reactivity and kinetic stability of the intermediates. dergipark.org.tr MEP maps can visualize the electron density distribution, highlighting the sites most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding the intramolecular cyclization step.

While direct experimental data on the mechanistic intricacies of this compound synthesis remains a field for future exploration, the combination of established synthetic methodologies and advanced computational modeling provides a robust framework for predicting optimal reaction conditions and understanding the subtle electronic effects imparted by the fluorine substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,5-Difluoroindoline-2,3-dione, and what critical parameters influence reaction efficiency?

  • Methodological Answer : Synthesis of fluorinated indoline-diones typically involves fluorination of precursor indole or indoline derivatives. For example, tetrafluoroindole synthesis (a structurally related compound) starts with hexafluorobenzene via a five-step sequence involving nucleophilic aromatic substitution and cyclization . For 4,5-difluoro derivatives, analogous methods may employ halogen-exchange reactions or directed fluorination using agents like Selectfluor™. Key parameters include reaction temperature (e.g., 80°C for optimal fluorination efficiency), solvent choice (polar aprotic solvents like DMSO enhance reactivity), and inert atmosphere to prevent side reactions . Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and ring structure. 13C^{13}\text{C} NMR aids in verifying carbonyl groups (e.g., 2,3-dione positions).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C8_8H3_3F2_2NO2_2 for 4,6-difluoroindoline-2,3-dione ).
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays.
  • Elemental Analysis : Validates stoichiometry and absence of residual solvents.

Q. What are the key stability considerations for storing this compound to prevent degradation?

  • Methodological Answer : Fluorinated indoline-diones are sensitive to moisture and light. Storage recommendations include:

  • Conditions : Dry, inert atmosphere (argon or nitrogen), desiccated at 2–8°C.
  • Container : Amber glass vials to minimize photodegradation.
  • Stability Monitoring : Periodic HPLC analysis to detect hydrolysis or oxidation products, especially under prolonged storage .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing positional isomers such as 4,5- vs. 4,6-Difluoroindoline-2,3-dione, and how can they be addressed?

  • Methodological Answer : Positional fluorination isomers exhibit nearly identical molecular weights and similar chromatographic behavior. Resolution strategies include:

  • Advanced NMR Techniques : 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) NMR identifies coupling patterns between fluorine and adjacent protons.
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, as demonstrated for 4,6-difluoroindoline-2,3-dione .
  • Computational Modeling : DFT calculations predict 19F^{19}\text{F} chemical shifts to differentiate isomers .

Q. How do fluorination patterns on the indoline-dione core influence its electronic properties and reactivity in subsequent derivatization?

  • Methodological Answer : Fluorine’s electron-withdrawing effect alters the electron density of the aromatic ring, impacting reactivity:

  • Electronic Effects : 4,5-Difluoro substitution increases electrophilicity at the 2,3-dione positions, facilitating nucleophilic additions (e.g., formation of hydrazones for bioactivity studies).
  • Steric Effects : Fluorine’s small size allows minimal steric hindrance, enabling regioselective functionalization. Comparative studies on 4,6- vs. 4,7-difluoro derivatives show differences in reaction kinetics with amines .
  • Spectroscopic Signatures : Fluorine substitution shifts UV-Vis absorption maxima, useful for tracking derivatization .

Q. What contradictions exist in the literature regarding the biological activity of fluorinated indoline-diones, and how can experimental design mitigate these discrepancies?

  • Methodological Answer : Discrepancies in reported bioactivities (e.g., antimicrobial vs. anthelmintic effects) often stem from:

  • Purity Variability : Impurities in synthesized compounds (e.g., residual solvents) may confound results. Rigorous purification (e.g., recrystallization, preparative HPLC) is essential .
  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affect reproducibility. Standardized protocols (e.g., CLSI guidelines) are recommended.
  • Structural Confirmation : Misassignment of fluorination positions (e.g., 4,5- vs. 4,6-) can lead to erroneous SAR conclusions. Orthogonal analytical validation is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.